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Introduction

WHI-P180 hydrochloride is a synthetically derived multi-kinase inhibitor that has garnered
significant interest in the fields of immunology and oncology. Initially identified through research
efforts at the Wayne Hughes Institute, this small molecule, belonging to the 4-
anilinoquinazoline class of compounds, has demonstrated potent inhibitory activity against a
range of protein kinases. Notably, it has been characterized as an inhibitor of Janus kinase 3
(JAK3), a critical enzyme in cytokine signaling pathways that govern immune cell development
and function. Beyond JAK3, WHI-P180 has shown inhibitory effects on other kinases, including
Cyclin-dependent kinase 2 (Cdk2), rearranged during transfection (RET) kinase, kinase insert
domain receptor (KDR), and epidermal growth factor receptor (EGFR). Its ability to modulate
these key signaling molecules has positioned WHI-P180 as a valuable research tool and a
potential scaffold for the development of novel therapeutics for a variety of disorders, including
autoimmune diseases, inflammatory conditions, and certain cancers. This technical guide
provides an in-depth overview of the discovery, chemical synthesis, and biological
characterization of WHI-P180 hydrochloride.

Chemical Synthesis of WHI-P180 Hydrochloride

The chemical synthesis of WHI-P180 hydrochloride is a multi-step process that begins with
the formation of the core quinazoline scaffold, followed by a nucleophilic aromatic substitution
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reaction to introduce the 3-aminophenol moiety. The final step involves the formation of the
hydrochloride salt to improve the compound's solubility and stability.

Synthesis of the Key Intermediate: 4-Chloro-6,7-
dimethoxyquinazoline

The synthesis of the crucial intermediate, 4-chloro-6,7-dimethoxyquinazoline, commences with
the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide to yield 6,7-
dimethoxyquinazolin-4(3H)-one. This intermediate is then chlorinated, typically using a strong
chlorinating agent like thionyl chloride (SOCI2) or phosphorus oxychloride (POCIs), to produce
4-chloro-6,7-dimethoxyquinazoline.

Final Assembly and Salt Formation

The final step in the synthesis of WHI-P180 involves the nucleophilic aromatic substitution
(SNAr) reaction between 4-chloro-6,7-dimethoxyquinazoline and 3-aminophenol. This reaction
is typically carried out in a suitable solvent, such as isopropanol or dimethylformamide (DMF),
and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated
during the reaction. The resulting free base of WHI-P180 is then treated with hydrochloric acid
to yield the more stable and water-soluble hydrochloride salt.
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Chemical synthesis pathway of WHI-P180 hydrochloride.
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Quantitative Data: Inhibitory Activity of WHI-P180

The following table summarizes the reported half-maximal inhibitory concentration (IC50)
values of WHI-P180 against various protein kinases. This data highlights the multi-targeted
nature of the compound.

Target Kinase IC50 Value

RET 5 nM[1][2]

KDR (VEGFR2) 66 nM[1][2]

Cdk2 1.0 uM[3]

EGFR 4.0 uM[1][2]

JAK3 Inhibition demonstrated, specific IC50 may vary

by assay conditions

Experimental Protocols
Chemical Synthesis of WHI-P180 Hydrochloride

Materials:

e 4,5-dimethoxy-2-aminobenzoic acid

o Formamide

e Thionyl chloride (SOCI2) or Phosphorus oxychloride (POCIs)
¢ 4-chloro-6,7-dimethoxyquinazoline

e 3-aminophenol

 |sopropanol

e Hydrochloric acid (HCI)

e Anhydrous sodium sulfate
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o Ethyl acetate
e Hexane

o Standard laboratory glassware and equipment for organic synthesis (reflux condenser,
magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated at
reflux for several hours.

The reaction mixture is cooled, and the precipitated product is collected by filtration.

The crude product is washed with water and then a non-polar solvent like hexane to remove
residual formamide and other impurities.

The product is dried under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

e 6,7-dimethoxyquinazolin-4(3H)-one is suspended in an excess of thionyl chloride or
phosphorus oxychloride.

o A catalytic amount of dimethylformamide (DMF) may be added.
o The mixture is heated at reflux until the reaction is complete (monitored by TLC).
e The excess chlorinating agent is removed under reduced pressure.

o The residue is carefully quenched with ice-water, and the resulting precipitate is collected by
filtration.

e The crude product is washed with water and dried to give 4-chloro-6,7-
dimethoxyquinazoline.
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Step 3: Synthesis of WHI-P180

4-chloro-6,7-dimethoxyquinazoline and an equimolar amount of 3-aminophenol are dissolved
in isopropanol.

The mixture is heated at reflux for several hours.

The reaction is monitored by TLC for the disappearance of the starting materials.

Upon completion, the reaction mixture is cooled, and the precipitated product (WHI-P180
free base) is collected by filtration.

The crude product is washed with cold isopropanol and dried.

Step 4: Formation of WHI-P180 Hydrochloride

The synthesized WHI-P180 free base is suspended in a suitable solvent like ethanol or a
mixture of dichloromethane and methanol.

A solution of hydrochloric acid in ethanol or diethyl ether is added dropwise with stirring until
the solution becomes acidic.

The precipitated WHI-P180 hydrochloride is collected by filtration, washed with a non-polar
solvent (e.qg., diethyl ether), and dried under vacuum.

JAK3 Kinase Inhibition Assay

Principle: This assay measures the ability of WHI-P180 to inhibit the phosphotransferase

activity of JAK3. The assay typically involves incubating the enzyme with a substrate (a peptide

or protein) and ATP, and then quantifying the amount of phosphorylated substrate.

Materials:

Recombinant human JAK3 enzyme

Kinase buffer (e.g., Tris-HCI, MgClz, DTT)

ATP
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JAK3-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)

WHI-P180 hydrochloride (dissolved in DMSO)

Detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection kit)

96-well microplates

Procedure:

Prepare a serial dilution of WHI-P180 hydrochloride in kinase buffer.

e In a 96-well plate, add the JAK3 enzyme, the peptide substrate, and the different
concentrations of WHI-P180 or vehicle (DMSO) control.

« Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well.

 Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60
minutes).

» Stop the reaction by adding a stop solution (e.g., EDTA).

e Quantify the amount of phosphorylated substrate using a suitable detection method. For
example, in an ELISA-based assay, the plate is coated with the substrate, and a
phosphospecific antibody conjugated to an enzyme (like HRP) is used for detection. In a
luminescence-based assay, the amount of ADP produced is measured.

e The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Plate Setup:
|  Add Enzyme, Substrate, |[—|
and WHI-P180 to wells

z Incubate: Stop Reaction: Detection: Data Analysis:
Add ATP (e.g., 30°C for 60 min) (e.g. add EDTA) Quantify Phosphorylation Calculate IC50
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Experimental workflow for a JAK3 kinase inhibition assay.

Mast Cell Degranulation Assay

Principle: This assay assesses the ability of WHI-P180 to inhibit the release of inflammatory
mediators from mast cells upon stimulation. A common method is to measure the activity of -
hexosaminidase, an enzyme released from mast cell granules upon degranulation.[4]

Materials:

e Mast cell line (e.g., RBL-2H3 or bone marrow-derived mast cells)

e Cell culture medium (e.g., DMEM with FBS)

« Anti-DNP IgE

o DNP-HSA (antigen)

o Tyrode's buffer or similar physiological buffer

o WHI-P180 hydrochloride

e Triton X-100 (for cell lysis and maximum release control)

e p-nitrophenyl-N-acetyl-3-D-glucosaminide (pNAG), the substrate for -hexosaminidase
e Stop solution (e.g., sodium carbonate buffer)

e 96-well plates

Procedure:

o Seed mast cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.
e Wash the cells with Tyrode's buffer to remove unbound IgE.

e Pre-incubate the cells with various concentrations of WHI-P180 or vehicle control for a
defined period (e.g., 30 minutes).
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» Stimulate degranulation by adding DNP-HSA to the wells. Include a negative control (no
antigen) and a positive control for maximum release (lysed with Triton X-100).

 Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

o Centrifuge the plate to pellet the cells.

o Transfer the supernatant to a new 96-well plate.

o Add the pNAG substrate to each well and incubate to allow for the enzymatic reaction.

» Stop the reaction with the stop solution.

e Measure the absorbance at 405 nm using a plate reader.

o Calculate the percentage of degranulation inhibition for each concentration of WHI-P180.

Signaling Pathway

WHI-P180 exerts its effects by inhibiting key kinases in cellular signaling pathways. One of its
primary targets, JAK3, is a crucial component of the JAK/STAT signaling pathway, which is
activated by various cytokines. Inhibition of JAK3 by WHI-P180 disrupts the downstream
signaling cascade, leading to a modulation of the immune response.
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Inhibition of the JAK/STAT signaling pathway by WHI-P180.
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Conclusion

WHI-P180 hydrochloride is a versatile multi-kinase inhibitor with significant potential in
biomedical research and drug discovery. Its well-defined chemical synthesis and its potent
inhibitory activity against key signaling kinases, particularly JAK3, make it a valuable tool for
dissecting cellular signaling pathways and for exploring novel therapeutic strategies for a range
of diseases. The detailed protocols and data presented in this guide provide a comprehensive
resource for researchers and drug development professionals working with this important
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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